molecular formula C8H9F2NO2S B13186454 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide

Katalognummer: B13186454
Molekulargewicht: 221.23 g/mol
InChI-Schlüssel: HRDBVXAMZRULOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methanesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2,3-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide moiety can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and selectivity towards target molecules, while the sulfonamide moiety can improve solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both difluorophenyl and sulfonamide groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

Molekularformel

C8H9F2NO2S

Molekulargewicht

221.23 g/mol

IUPAC-Name

1-(2,3-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3

InChI-Schlüssel

HRDBVXAMZRULOU-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)CC1=C(C(=CC=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.